Europium(III) chloride hexahydrate

Beschreibung

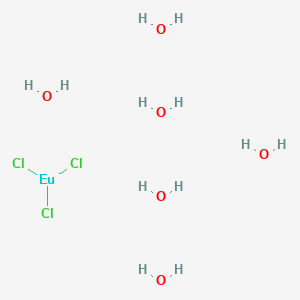

Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is a hygroscopic, white crystalline solid (colorless in pure form) with the molecular formula EuCl₃·6H₂O and a molecular weight of 366.41 g/mol . It is highly soluble in water and serves as a critical precursor in materials science, particularly for synthesizing luminescent complexes, metal-organic frameworks (MOFs), and doped silicate glasses . The compound’s anhydrous form (EuCl₃) is yellow and rapidly absorbs moisture to form the hexahydrate . With a purity of 99.9%, it is widely used as a europium ion source in analytical and synthetic chemistry .

Eigenschaften

IUPAC Name |

trichloroeuropium;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Eu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDWVTKHJOZOBQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Eu](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3EuH12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051695 | |

| Record name | Europium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13759-92-7 | |

| Record name | Europium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Synthesis from Europium(III) Oxide and Hydrochloric Acid

The most widely employed method for synthesizing europium(III) chloride hexahydrate involves the reaction of europium(III) oxide (Eu₂O₃) with concentrated hydrochloric acid (HCl). The balanced chemical equation for this process is:

Reaction Conditions and Optimization

-

Stoichiometric Ratios: A molar ratio of 1:6 for Eu₂O₃:HCl ensures complete conversion, with excess HCl preventing oxychloride formation .

-

Temperature: The reaction proceeds at ambient temperature (20–25°C) to avoid premature dehydration or side reactions .

-

Duration: Vigorous stirring for 4–6 hours achieves homogeneity, followed by vacuum filtration to isolate the crystalline product .

Product Characteristics

The resulting EuCl₃·6H₂O forms colorless or white hygroscopic crystals with a density of 4.89 g/cm³ and a melting point of 158°C . Its hygroscopic nature necessitates storage in desiccators or under inert atmospheres to prevent deliquescence .

Hydration and Crystallization Processes

Hydration plays a pivotal role in stabilizing the hexahydrate structure. Europium(III) chloride anhydrate (EuCl₃), when exposed to humid air, rapidly absorbs water to form EuCl₃·6H₂O. This process is exothermic, releasing approximately 45 kJ/mol .

Crystallization Techniques

-

Slow Evaporation: Saturated aqueous solutions of EuCl₃·6H₂O are evaporated at 30–40°C, yielding well-defined monoclinic crystals .

-

Solvent Layering: Layering ethanol over aqueous EuCl₃ solutions accelerates crystallization, reducing particle size to 10–50 µm .

Thermodynamic Stability

The hexahydrate’s stability is attributed to the strong coordination of six water molecules to the Eu³⁺ center, forming a distorted tricapped trigonal prismatic geometry . Dehydration above 100°C initiates decomposition to europium oxychloride (EuOCl), as confirmed by thermogravimetric analysis.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability while maintaining ≥99.9% purity for applications in electronics and photonics .

Key Industrial Protocols

-

Batch Reactor Synthesis:

-

Purification via Recrystallization:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity (Eu³⁺) | ≥99.9% | ICP-OES |

| Heavy Metals (Pb, Cd) | ≤5 ppm | Atomic Absorption |

| Chloride Content | 44.5–45.5% | Potentiometric Titration |

Analyse Chemischer Reaktionen

Reduction Reactions

Europium(III) chloride undergoes reduction under controlled conditions:

Hydrogen Gas Reduction :

At elevated temperatures, H₂ reduces EuCl₃ to EuCl₂:

EuCl₂ serves as a precursor for organometallic europium(II) complexes .

Salt Metathesis

Reactions with organometallic reagents enable coordination chemistry:

Lithium Bis(trimethylsilyl)amide Reaction :

In tetrahydrofuran (THF), EuCl₃ reacts to form europium tris(trimethylsilyl)amide:

This complex is pivotal for synthesizing advanced europium coordination compounds .

Sol-Gel Reactions in Luminescent Materials

EuCl₃·6H₂O participates in sol-gel processes to form luminescent silsesquioxanes. Key findings include:

| Reaction Condition (Temperature/Time) | Intensity Ratio () | Symmetry Change |

|---|---|---|

| 50°C, 84 hours | 0.37 | Low symmetry |

| 60°C, 84 hours | 0.414 | Intermediate |

| 70°C, 84 hours | 0.448 | High symmetry |

The formation of Si–O–Si networks enhances rigidity, improving energy transfer efficiency by up to 40% .

Photoreduction in Solvents

UV irradiation in alcohols induces photoreduction, critical for europium recovery:

| Solvent System | Eu Removal Efficiency (%) | Equilibrium Time (hours) |

|---|---|---|

| EtOH/IPA (50/50 v/v) | 94.7 | 4 |

| IPA | 85.2 | 6 |

| EtOH | 78.1 | 8 |

Mechanism:

Chloride ions intensify ligand-to-metal charge transfer (LMCT), accelerating reduction .

Stability and Hygroscopicity

The compound rapidly absorbs moisture, forming stable hydrates. Storage under inert conditions (e.g., N₂ atmosphere) prevents hydrolysis to europium oxychloride (EuOCl) .

Environmental and Biological Interactions

Wissenschaftliche Forschungsanwendungen

Optoelectronics

Phosphor Production

Europium(III) chloride hexahydrate is crucial in the synthesis of phosphors used in fluorescent lamps and LED technology. The compound enhances brightness and color quality due to the strong luminescence associated with the f-f transitions of Eu³⁺ ions when excited by ultraviolet or visible light .

| Application Area | Description |

|---|---|

| Fluorescent Lamps | Enhances efficiency and brightness |

| LED Displays | Improves color rendering and brightness |

Fluorescent Materials

Security Inks and Markers

This compound is employed in creating fluorescent materials for security inks and markers, providing high visibility under UV light. Its luminescent properties make it suitable for applications requiring bright, visible markings .

| Application | Properties |

|---|---|

| Security Inks | High visibility under UV light |

| Markers | Bright luminescence for identification |

Medical Imaging

Contrast Agents in MRI

this compound serves as a contrast agent in magnetic resonance imaging (MRI), significantly improving image clarity and diagnostic accuracy. Its biocompatibility and low toxicity make it suitable for biomedical applications .

| Application | Benefit |

|---|---|

| MRI Contrast Agent | Enhanced image clarity |

Analytical Chemistry

Luminescence Spectroscopy

In analytical chemistry, this compound is utilized in luminescence spectroscopy, allowing researchers to analyze chemical compositions with high sensitivity and specificity. This application is particularly valuable in environmental monitoring and quality control .

| Technique | Application |

|---|---|

| Luminescence Spectroscopy | High sensitivity analysis |

Material Science

Nanocomposites Development

The compound is also used in developing advanced materials, such as nanocomposites that can lead to innovations in electronics and energy storage technologies. Its unique properties facilitate the creation of materials with enhanced performance characteristics .

| Material Type | Use Case |

|---|---|

| Nanocomposites | Innovations in electronics and energy storage |

Wound Healing

A study demonstrated that europium-containing biomaterials significantly improved wound healing rates in animal models. The materials facilitated faster tissue regeneration and reduced inflammation, showcasing the potential of europium compounds in regenerative medicine.

Cancer Treatment

In vitro studies revealed that europium nanoparticles could inhibit the proliferation of certain cancer cell lines. This indicates their potential utility in targeted cancer therapies, providing a new avenue for treatment options.

Wirkmechanismus

The mechanism of action of europium(III) chloride hexahydrate primarily involves its ability to form coordination complexes with various ligands. These complexes exhibit unique luminescent properties due to the transfer of energy from the ligands to the europium ion through the “antenna effect.” This energy transfer results in the emission of light, making europium complexes valuable in luminescent applications .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Table 1: Comparative Physical Properties of Lanthanide Chloride Hexahydrates

| Compound | Molecular Formula | Appearance (Hexahydrate) | Density (g/cm³) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| Europium(III) chloride | EuCl₃·6H₂O | White crystals | 4.89 | 850 | High |

| Terbium(III) chloride | TbCl₃·6H₂O | White crystals | ~4.84* | ~850* | High |

| Gadolinium(III) chloride | GdCl₃·6H₂O | White crystals | ~4.52* | ~850* | High |

| Samarium(III) chloride | SmCl₃·6H₂O | Yellow crystals | ~4.92* | ~682 | Moderate |

*Estimated based on lanthanide series trends .

Key Observations:

- Hygroscopicity : EuCl₃·6H₂O shares high hygroscopicity with other lanthanide chlorides, necessitating dry storage .

- Thermal Stability : Lanthanide chlorides decompose at high temperatures (~850°C), releasing water and HCl .

- Color Variations : Anhydrous EuCl₃ is yellow, while SmCl₃·6H₂O is yellow even in hydrated form .

Photoluminescence and Optical Properties

EuCl₃·6H₂O is distinguished by its role in red emission due to Eu³⁺ transitions (⁵D₀ → ⁷F₂, 612 nm). Comparatively:

- Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) : Emits green light (⁵D₄ → ⁷F₅, 545 nm) .

- Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) : Weak emitter due to Gd³⁺’s high-energy excited states, often used as a matrix for other lanthanides .

Table 2: Luminescence Performance in Silicate Glasses

| Eu Source | Emission Intensity (612 nm) | Decay Time (ms) | Effect of Mg Addition |

|---|---|---|---|

| EuCl₃·6H₂O | High | 1.2–2.5 | Enhances intensity |

| Eu(NO₃)₃·6H₂O | Moderate | 0.8–1.5 | Minimal effect |

Data from silicate glass studies show that chloride-based Eu³⁺ exhibits 30–50% higher emission intensity than nitrate-derived Eu³⁺ due to reduced non-radiative quenching . Mg²⁺ addition further improves crystallinity and emission in chloride systems .

Biologische Aktivität

Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is an inorganic compound notable for its unique properties and applications in various fields, including optoelectronics, medical imaging, and analytical chemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and its role in advanced materials.

This compound is a colorless crystalline solid that is hygroscopic in nature. The compound has a molecular weight of 366.41 g/mol and a density of 4.89 g/cm³. It forms when europium oxide reacts with hydrochloric acid, leading to the absorption of water to form the hexahydrate . The crystal structure features nine-coordinate Eu centers, which are significant for its luminescent properties .

1. Luminescence and Bioimaging

Europium(III) ions are known for their strong luminescent properties, making them valuable in bioimaging techniques. Studies have shown that EuCl₃·6H₂O can enhance the luminescence of various biological markers. For instance, it has been utilized as a contrast agent in magnetic resonance imaging (MRI), significantly improving image clarity and diagnostic accuracy .

- Case Study : Research demonstrated that europium complexes exhibit enhanced luminescence when used in conjunction with fluorescent materials, allowing for sensitive detection of biological targets .

2. Interaction with Biological Molecules

The binding affinity of europium ions to biological molecules has been extensively studied. This compound interacts with various biomolecules, including proteins and nucleic acids, facilitating energy transfer processes that are critical for biochemical assays.

- Research Finding : A study indicated that europium ions can be effectively used to label DNA for in situ hybridization techniques, showcasing their potential in genetic research .

3. Toxicity and Safety

While europium compounds are generally considered safe for laboratory use, their biological effects must be carefully evaluated. Toxicological studies have indicated low toxicity levels for europium(III) chloride; however, caution is advised when handling due to its chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 366.41 g/mol |

| Density | 4.89 g/cm³ |

| Melting Point | 850 °C |

| Purity | 99.99% trace metals |

1. Optoelectronics

This compound plays a crucial role in developing phosphors for LED technologies. Its luminescent properties are harnessed to create materials that enhance brightness and color quality in displays .

2. Fluorescent Materials

The compound is used to synthesize fluorescent materials for various applications, including security inks and markers that are highly visible under UV light .

3. Analytical Chemistry

In analytical chemistry, this compound is employed in luminescence spectroscopy to analyze chemical compositions with high sensitivity and specificity .

Q & A

Q. How can researchers synthesize Europium(III) chloride hexahydrate with high purity, and what are common pitfalls?

Methodological Answer:

- Synthesis Protocol : Start with anhydrous EuCl₃ (yellow hygroscopic powder) and hydrate it under controlled humidity. The anhydrous form rapidly absorbs water to form the hexahydrate (EuCl₃·6H₂O), which is typically colorless or white .

- Purity Control : Use vacuum drying or inert-atmosphere gloveboxes to prevent contamination by moisture or atmospheric CO₂. Confirm hydration stoichiometry via thermogravimetric analysis (TGA) to ensure complete conversion .

- Common Pitfalls : Incomplete drying of anhydrous EuCl₃ or exposure to humid conditions during synthesis can lead to inconsistent hydration states. Impurities from residual ethanol (if used in purification) may alter reactivity .

Q. What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Store at 0–6°C in airtight containers with desiccants (e.g., silica gel) to minimize hygroscopic water absorption. Use amber glass to reduce light exposure, which may degrade photosensitive derivatives .

- Handling : Prior to use, equilibrate the compound to room temperature in a dry environment (e.g., nitrogen glovebox) to avoid condensation-induced clumping .

Q. How should researchers assess the purity of this compound, and what are key sources of error?

Methodological Answer:

- Analytical Methods :

- Titration : Use EDTA complexometric titration for precise quantification of Eu³⁺ ions, as gravimetric methods may underestimate purity due to hydration variability .

- Spectroscopy : UV-Vis or fluorescence spectroscopy can detect trace lanthanide impurities (e.g., Sm³⁺ or Gd³⁺), which are common in rare-earth compounds .

- Error Sources : Inconsistent sample drying, incomplete dissolution in aqueous media, or improper calibration of titration reagents can skew results .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., color) of this compound be resolved?

Methodological Answer:

- Root Cause Analysis :

- Hydration State : Anhydrous EuCl₃ is yellow, while the hexahydrate is typically colorless or white. Discrepancies may arise from incomplete hydration or residual anhydrous material .

- Impurities : Trace Fe³⁺ or organic contaminants (e.g., from solvents) can impart a yellowish tint. Use inductively coupled plasma mass spectrometry (ICP-MS) to identify metal impurities .

- Experimental Verification : Characterize batches via X-ray diffraction (XRD) to confirm crystal structure and TGA to validate hydration stoichiometry .

Q. What methodological considerations are critical when using this compound in luminescent metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination Chemistry : Eu³⁺ requires strong chelating ligands (e.g., terephthalate) to enhance luminescence. Optimize ligand-to-metal ratios (e.g., 2:1 Na₂bdc:EuCl₃) to prevent non-radiative quenching .

- Synthesis Optimization : Ultrasonication (40 kHz, 60 W) during MOF synthesis improves crystallinity and reduces particle aggregation. Centrifuge at 4000×g to isolate pure phases .

- Photoluminescence Tuning : Introduce co-dopants (e.g., Tb³⁺) or energy-transfer ligands (e.g., β-diketonates) to modulate emission spectra for sensor applications .

Q. How can researchers optimize reaction conditions for synthesizing Europium-based complexes to maximize photoluminescence efficiency?

Methodological Answer:

- Ligand Selection : Use β-diketonate ligands (e.g., thenoyltrifluoroacetone, TTA) with high antenna effect to sensitize Eu³⁺ emission. Maintain a 3:1 ligand-to-metal molar ratio for optimal energy transfer .

- Solvent System : Employ ethanol-water mixtures to enhance ligand solubility while avoiding precipitation. Adjust pH to 6–7 using NaOH to stabilize Eu³⁺ coordination .

- Post-Synthesis Treatment : Wash precipitates with cold water to remove unreacted ligands, and dry under vacuum to prevent luminescence quenching by adsorbed water .

Q. What are the safety protocols for handling this compound in nanoparticle synthesis?

Methodological Answer:

- Toxicology : While low in acute toxicity, prolonged exposure to EuCl₃·6H₂O dust may cause respiratory irritation. Use fume hoods and N95 respirators during powder handling .

- Nanoparticle Synthesis : Dissolve EuCl₃·6H₂O after iron salts (e.g., FeCl₃) to ensure homogeneous doping in magnetic nanoparticles. Centrifuge at 7500×g to separate unincorporated ions .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect heavy-metal-contaminated waste for certified hazardous disposal services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.